氨基甲酸乙酯(苯基氨基甲酰基氨基)

描述

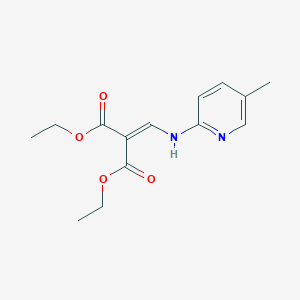

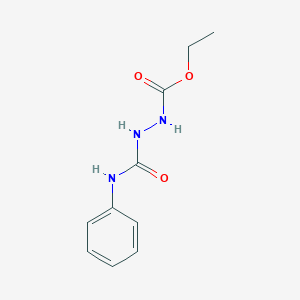

Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物设计与药物化学

氨基甲酸乙酯(苯基氨基甲酰基氨基): 由于其氨基甲酸酯基团在治疗剂的设计中起着重要作用。 该基团是许多已获批准药物和前药中的关键结构基序 . 氨基甲酸酯官能团类似于酰胺-酯杂化物,具有化学和蛋白水解稳定性。它被用作肽键替代物,增强化学稳定性和细胞膜渗透性。此外,它可以调节与靶酶或受体的分子间和分子内相互作用,为生物学性质调节提供机会。

农业化学品

包括氨基甲酸乙酯(苯基氨基甲酰基氨基)在内的氨基甲酸酯衍生物在农业中被广泛使用。 它们用作杀虫剂、杀菌剂和除草剂的活性成分 . 它们的稳定性和有效性使其适合于保护作物免受各种害虫和疾病的侵害,从而提高农业生产力。

化学和油漆工业

在化学和油漆工业中,有机氨基甲酸酯作为起始原料、中间体和溶剂很有价值 . 它们的化学性质促进了各种工业过程,包括涂料、粘合剂和特种化学品的生产。

食品和饮料加工

氨基甲酸乙酯是食品和饮料中发酵的副产物,被归类为2A类致癌物 . 研究重点关注减少其形成或增强其在加工过程中的降解策略。 对于确保消费品的安全性及质量至关重要。

微生物降解

最近的研究发现了一些能够降解氨基甲酸乙酯的微生物,例如酿酒酵母菌株 . 这些菌株有可能被用来处理和降低发酵产品中(如中国白酒)的氨基甲酸乙酯浓度,而不会影响主要风味物质。

合成与有机化学

有机氨基甲酸酯作为胺和氨基酸在有机合成和肽化学中的最佳保护基团 . 它们在复杂分子合成中发挥着重要作用,证明了它们在有机化学中的多功能性和重要性。

前药开发

氨基甲酸酯被用于前药设计,旨在实现首过和全身水解稳定性 . 这种应用对于开发需要特定药代动力学特性的新药至关重要。

环境安全

控制氨基甲酸乙酯的形成和降解的能力对于环境安全至关重要,特别是在食品和饮料生产的背景下 . 该领域的研究有助于最大限度地降低消费者和环境接触致癌物的风险。

作用机制

Target of Action

Ethyl N-(phenylcarbamoylamino)carbamate, also known as ethyl 2-(phenylcarbamoyl)hydrazinecarboxylate, is a type of carbamate compound . Carbamates are known to interact with various targets in the body, including enzymes and receptors

Mode of Action

Carbamates, in general, are known for their ability to modulate inter- and intramolecular interactions with target enzymes or receptors . They impose a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Biochemical Pathways

Carbamates are known to influence various biochemical pathways due to their interactions with different targets .

Pharmacokinetics

Carbamates are generally known for their chemical stability and capability to permeate cell membranes, which can influence their bioavailability .

Result of Action

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of carbamates. For instance, light intensity and temperature can affect the formation of carbamates in alcoholic beverages . Moreover, maintaining a balanced diet and avoiding excessive consumption of alcoholic beverages can help reduce the intake of carbamates .

属性

IUPAC Name |

ethyl N-(phenylcarbamoylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-2-16-10(15)13-12-9(14)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15)(H2,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRQNLRWXBDXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NNC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066248 | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-94-5 | |

| Record name | Ethyl 2-[(phenylamino)carbonyl]hydrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinecarboxylic acid, 2-((phenylamino)carbonyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696945 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarboxylic acid, 2-[(phenylamino)carbonyl]-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(N-phenylcarbamoyl)carbazate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

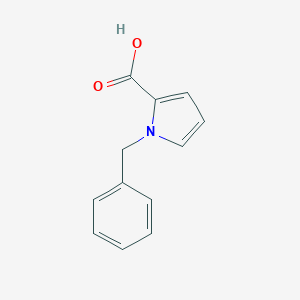

![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)